molecular formula C14H17N3O2 B2604688 Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate CAS No. 866838-06-4

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate

Cat. No. B2604688
M. Wt: 259.309
InChI Key: JUNHTIJYDGWGGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with malononitrile and cyanoacetamide to form pyrazolo-pyridine nitriles and amides . Cyclocondensation of the obtained derivatives with various reagents can lead to the formation of different types of pyrazolo-pyridine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like IR spectroscopy and NMR . These techniques provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps . They often involve reactions with various reagents to form different types of pyrazolo-pyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques . These studies provide information about properties like melting point, boiling point, density, molecular formula, molecular weight, and toxicity .

Scientific Research Applications

Chemistry and Synthesis of Heterocycles

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is utilized in the synthesis of various heterocyclic compounds due to its reactivity. It serves as a valuable building block for creating pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. This compound's unique reactivity offers mild conditions for synthesizing diverse cynomethylene dyes from precursors like amines, α-aminocarboxylic acids, and their esters, showcasing its importance in heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).

Biological Applications

Pyrazole carboxylic acid derivatives, including Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate, exhibit a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. These compounds are significant in medicinal chemistry due to their versatility in biological applications, highlighting the compound's potential in developing new therapeutic agents (Cetin, 2020).

Synthetic Strategies and Anticancer Applications

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate's derivatives are researched for their potential anticancer activities, with several synthetic methods being employed to explore their efficacy. These derivatives show significant promise in pharmaceutical chemistry for their multifunctional applications, particularly in anticancer research, demonstrating the compound's relevance in the development of novel therapeutic strategies (Ray et al., 2022).

Future Directions

The future directions for research on similar compounds could involve further exploration of their pharmacological properties and potential therapeutic applications . Additionally, the development of more efficient synthetic methods could also be a focus of future research .

properties

IUPAC Name

ethyl 5-amino-1-(3,4-dimethylphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-19-14(18)12-8-13(15)17(16-12)11-6-5-9(2)10(3)7-11/h5-8H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNHTIJYDGWGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate

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